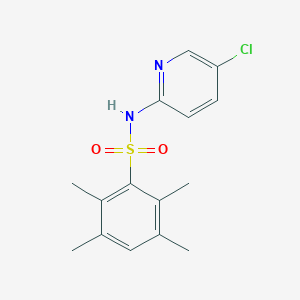![molecular formula C13H18BrNO3S B226173 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine, also known as BMS-986163, is a novel small molecule that has been developed as an inhibitor of the CCR8 chemokine receptor. Chemokine receptors are involved in various physiological and pathological processes, including inflammation, immune response, and cancer progression. CCR8 is a chemokine receptor that is expressed on various immune cells and has been implicated in the pathogenesis of several diseases, including asthma, allergic rhinitis, and cancer.
作用机制
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine is a selective inhibitor of the CCR8 chemokine receptor. CCR8 is a G protein-coupled receptor that is activated by the chemokine CCL1. Upon activation, CCR8 induces various signaling pathways, including the activation of PI3K/Akt and MAPK/ERK pathways, leading to the migration and invasion of immune cells and cancer cells. 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine binds to the extracellular domain of CCR8 and prevents the binding of CCL1, thereby inhibiting the downstream signaling pathways and the migration and invasion of immune cells and cancer cells.
Biochemical and physiological effects:
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of asthma and allergic rhinitis, 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been shown to reduce airway inflammation and hyperresponsiveness, as well as the infiltration of immune cells, including T cells and eosinophils, into the airways. In animal models of cancer, 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been shown to inhibit tumor growth and metastasis, as well as the migration and invasion of cancer cells.
实验室实验的优点和局限性
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has several advantages and limitations for lab experiments. One advantage is its selectivity for CCR8, which allows for the specific inhibition of CCR8-mediated signaling pathways without affecting other chemokine receptors. Another advantage is its potency, which allows for the use of lower concentrations of the compound in lab experiments. However, one limitation is the lack of clinical data on the safety and efficacy of the compound in humans, which limits its translational potential.
未来方向
There are several future directions for the development and application of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine. One direction is the further investigation of its therapeutic potential in various diseases, including asthma, allergic rhinitis, and cancer. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its bioavailability, half-life, and selectivity for CCR8. Furthermore, the development of novel drug delivery systems, such as nanoparticles or liposomes, may improve the targeted delivery and efficacy of the compound in vivo.
合成方法
The synthesis of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been described in a patent application by Bristol-Myers Squibb. The synthesis involves the reaction of 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride with piperidine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group by the piperidine nitrogen, resulting in the formation of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine.
科学研究应用
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been investigated for its potential therapeutic applications in various diseases, including asthma, allergic rhinitis, and cancer. CCR8 is expressed on various immune cells, including T cells, eosinophils, and dendritic cells, and has been implicated in the pathogenesis of asthma and allergic rhinitis. In preclinical studies, 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been shown to inhibit CCR8-mediated chemotaxis of T cells and eosinophils, leading to a reduction in airway inflammation and hyperresponsiveness in animal models of asthma and allergic rhinitis.
In addition, CCR8 has been found to be overexpressed in various types of cancer, including breast cancer, melanoma, and prostate cancer. In preclinical studies, 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been shown to inhibit the migration and invasion of cancer cells, leading to a reduction in tumor growth and metastasis in animal models of cancer.
属性
产品名称 |
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine |
|---|---|
分子式 |
C13H18BrNO3S |
分子量 |
348.26 g/mol |
IUPAC 名称 |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18BrNO3S/c1-10-8-11(14)12(18-2)9-13(10)19(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
InChI 键 |
LYCPKIBAWGATDR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)OC)Br |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)









